molecular formula C8H16O6 B7823871 Ethyl glucoside

Ethyl glucoside

Cat. No.: B7823871
M. Wt: 208.21 g/mol
InChI Key: WYUFTYLVLQZQNH-UHFFFAOYSA-N
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Description

Ethyl glucoside is a chemical compound formed by the reaction of glucose and ethanol. It is a glycoside, which means it consists of a sugar molecule (glucose) bonded to another functional group (ethyl group) through a glycosidic bond. This compound is commonly found in sake, a Japanese rice wine, and has applications in various industries, including cosmetics, food, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl glucoside can be synthesized through the condensation reaction of glucose and ethanol. The reaction typically involves heating glucose in the presence of ethanol and an acid catalyst, such as sulfuric acid, to facilitate the formation of the glycosidic bond . The reaction conditions, including temperature and catalyst concentration, are optimized to achieve high yields.

Industrial Production Methods: In industrial settings, this compound is produced using enzymatic synthesis methods. Enzymes such as α-glucosidase are used to catalyze the transglycosylation reaction between glucose and ethanol. This method is preferred due to its higher specificity and environmentally friendly nature compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl glucoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form ethyl glucuronic acid.

    Reduction: It can be reduced to form ethyl glucitol.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxylamine and hydrazine can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Ethyl glucoside has a wide range of applications in scientific research:

Mechanism of Action

Ethyl glucoside exerts its effects through various molecular pathways:

Comparison with Similar Compounds

Ethyl glucoside is unique compared to other similar compounds due to its specific glycosidic bond and functional properties. Similar compounds include:

    Mthis compound: Formed by the reaction of glucose and methanol. It has similar properties but different solubility and reactivity.

    Propyl glucoside: Formed by the reaction of glucose and propanol. It has different applications in the food and cosmetic industries.

    Butyl glucoside: Formed by the reaction of glucose and butanol.

This compound stands out due to its optimal balance of solubility, stability, and biological activity, making it a versatile compound in various applications.

Properties

IUPAC Name

2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUFTYLVLQZQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30285-48-4
Record name Ethyl D-glucoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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